molecular formula C19H19N3O2S B5625626 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B5625626
M. Wt: 353.4 g/mol
InChI Key: CCMGYRSYLDGWLR-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a thiophen-2-yl group. The acetamide side chain at position 1 is linked to a 4-(propan-2-yl)phenyl group. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13(2)14-5-7-15(8-6-14)20-18(23)12-22-19(24)10-9-16(21-22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGYRSYLDGWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation of a thiophene derivative with a pyridazinone precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinone derivatives, and various substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through interference with signaling pathways. For instance, derivatives have shown activity against various cancer cell lines, indicating that this compound may also have similar effects.

Antimicrobial Properties: The thiophene component may enhance the compound's ability to disrupt bacterial quorum sensing mechanisms, leading to potential antibacterial effects. In vitro studies have demonstrated that related compounds can inhibit biofilm formation and bacterial growth.

Enzyme Inhibition: The molecular structure suggests potential interactions with enzymes involved in critical metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.

Chemical Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with enhanced biological activities.

Material Science

Due to its stability and unique electronic properties imparted by the thiophene ring, this compound can be utilized in developing new materials such as polymers and coatings. Its ability to enhance performance and durability makes it suitable for industrial applications.

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiophene-containing pyridazine derivatives. The findings indicated that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation rates.

Case Study 2: Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing the compound's ability to penetrate bacterial membranes.

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it may modulate the activity of receptors and ion channels, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in three regions:

Position 3 of the pyridazinone ring: Substitutions include aryl, heteroaryl, or alkyl groups.

Pyridazinone ring substituents: Methyl or benzyl groups at other positions.

Acetamide side chain : Variations in the N-aryl group (e.g., methoxy, halogen, or trifluoromethyl substituents).

Structural and Functional Comparisons

Table 1: Structural Analogs and Key Features
Compound Name Position 3 Substituent Acetamide N-Substituent Molecular Formula Notable Properties/Activities Reference
Target Compound Thiophen-2-yl 4-(Propan-2-yl)phenyl C₁₉H₂₀N₃O₂S N/A (Inferred: Potential TRPA1 modulation)
N-(4-Methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophen-2-yl 4-Methoxyphenyl C₁₇H₁₅N₃O₃S Closest analog; methoxy enhances polarity
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Phenyl 2-(Trifluoromethyl)phenyl C₁₉H₁₄F₃N₃O₂ Trifluoromethyl may improve binding affinity
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-Methyl + benzyl 4-Bromophenyl C₂₁H₂₀BrN₃O₂S Bromophenyl enhances halogen interactions
N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide 4-(4-Fluorophenyl)piperazin-1-yl Hydrazide + 3-methoxybenzylidene C₂₃H₂₃FN₆O₃ Hydrazide derivatives show anti-proliferative activity
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide Thiomorpholin-4-yl 2-Phenylethyl C₁₈H₂₂N₄O₂S Heterocyclic substitution at position 3

Pharmacological Implications

  • Thiophen-2-yl vs.
  • N-Substituent Effects :
    • 4-(Propan-2-yl)phenyl (target compound): High lipophilicity may improve membrane permeability but reduce aqueous solubility.
    • 4-Methoxyphenyl (): Methoxy groups increase polarity, which could enhance solubility but reduce CNS penetration.
    • 2-(Trifluoromethyl)phenyl (): The electron-withdrawing CF₃ group may strengthen halogen bonding but introduce metabolic stability challenges.
  • Hydrazide vs. Acetamide Derivatives : Hydrazide analogs (e.g., ) exhibit anti-proliferative activity, suggesting that the acetamide’s replacement with a hydrazide moiety can shift biological activity toward cytotoxicity.

Biological Activity

The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic organic molecule that has attracted attention for its potential biological activities. Its unique structure, which includes a pyridazine ring fused with a thiophene moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N6O2SC_{18}H_{16}N_{6}O_{2}S, with a molecular weight of approximately 380.42 g/mol. The structural features include:

  • A pyridazine core
  • A thiophene ring
  • An amide functional group

These components are known to influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to This compound exhibit various antimicrobial properties. For instance, studies have shown that thiophene-containing compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

CompoundActivityReference
Thiophene derivativesAntibacterial
Pyridazine analogsAntifungal

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism worth exploring for This compound .

Enzyme Inhibition

Enzyme inhibition studies have identified that similar compounds can act as inhibitors of various metabolic enzymes, including acetylcholinesterase (AChE). This activity is relevant for developing drugs targeting neurological disorders.

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive
CyclooxygenaseNon-selective

Synthesis and Evaluation

A comprehensive study involved synthesizing various derivatives of the compound and evaluating their biological activities. For example, the synthesis of related pyridazinone derivatives demonstrated significant anti-inflammatory effects in vitro, highlighting the therapeutic potential of these compounds.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding how the compound behaves in biological systems. Early studies suggest moderate solubility and favorable permeability characteristics, making it a candidate for further development.

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